molecular formula C14H14O5 B13861927 1-(2-Carboxyethyl)-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid CAS No. 3123-52-2

1-(2-Carboxyethyl)-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid

Cat. No.: B13861927
CAS No.: 3123-52-2
M. Wt: 262.26 g/mol
InChI Key: VZMPBOYMHBGQPT-UHFFFAOYSA-N
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Description

1-(2-Carboxyethyl)-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid is an organic compound with a complex structure It is characterized by the presence of a naphthalene ring system with carboxyethyl and oxo functional groups

Preparation Methods

The synthesis of 1-(2-Carboxyethyl)-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of naphthalene derivatives with carboxyethyl precursors under controlled reaction conditions. The reaction typically requires the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

1-(2-Carboxyethyl)-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, in the industrial sector, it may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Carboxyethyl)-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

1-(2-Carboxyethyl)-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid can be compared with other similar compounds, such as 1-(2-carboxyethyl)-1H-imidazole 3-oxide and 2-carboxyethyl (phenyl)phosphinic acid . These compounds share some structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, which can lead to distinct applications and reactivity profiles.

Properties

CAS No.

3123-52-2

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

1-(2-carboxyethyl)-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C14H14O5/c15-11-5-7-14(13(18)19,8-6-12(16)17)10-4-2-1-3-9(10)11/h1-4H,5-8H2,(H,16,17)(H,18,19)

InChI Key

VZMPBOYMHBGQPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1=O)(CCC(=O)O)C(=O)O

Origin of Product

United States

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